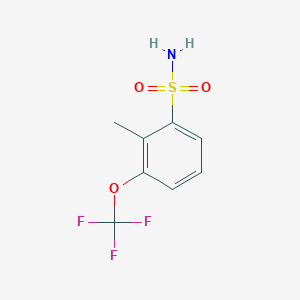

2-Methyl-3-(trifluoromethoxy)benzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C8H8F3NO3S |

|---|---|

Molekulargewicht |

255.22 g/mol |

IUPAC-Name |

2-methyl-3-(trifluoromethoxy)benzenesulfonamide |

InChI |

InChI=1S/C8H8F3NO3S/c1-5-6(15-8(9,10)11)3-2-4-7(5)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |

InChI-Schlüssel |

FMMDLMWCPQDXFS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1S(=O)(=O)N)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation via 2-Trifluoromethoxy-benzenesulfonyl Chloride Intermediate

According to patent DE19543323A1, a classical and industrially relevant method involves the preparation of 2-trifluoromethoxy-benzenesulfonamide by reacting 2-trifluoromethoxy-benzenesulfonyl chloride with ammonia. This reaction proceeds smoothly, yielding the sulfonamide in high purity and yield (up to 85%) with a melting point of approximately 186 °C.

- The sulfonyl chloride intermediate is prepared via a Meerwein reaction starting from 2-trifluoromethoxyaniline , which is diazotized and converted to the sulfonyl chloride.

- The reaction with ammonia is typically conducted under controlled temperature conditions to avoid decomposition.

- The main limitation is the availability and cost of 2-trifluoromethoxyaniline, which is only available in limited quantities and requires complex synthesis.

Reaction scheme summary:

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Trifluoromethoxyaniline | Meerwein reaction (diazotization) | 2-Trifluoromethoxy-benzenesulfonyl chloride | - | Complex industrial procedure |

| 2 | 2-Trifluoromethoxy-benzenesulfonyl chloride | Ammonia | 2-Trifluoromethoxy-benzenesulfonamide | 85 | High purity, melting point 186°C |

This process is valuable industrially but requires handling of hazardous intermediates and expensive starting materials.

Stepwise Synthesis from Methyl-Substituted Benzenesulfonic Acids

A more elaborate but scalable synthetic route is described in CN102491906A, which although focused on 2-methyl-3-(trifluoromethyl)aniline, provides insight into related trifluoromethoxy and methyl-substituted aromatic sulfonamide syntheses.

Key steps include:

- Nitration of p-toluenesulfonic acid to form 3-nitro-4-methyl benzenesulfonic acid.

- Bromination to introduce a bromine substituent.

- Conversion to nitro-bromotoluene derivatives.

- Trichloromethylation followed by nucleophilic substitution with potassium fluoride to introduce trifluoromethyl or trifluoromethoxy groups.

- Catalytic hydrogenation using palladium on charcoal in methanol to reduce nitro groups to amines.

- Final sulfonamide formation via sulfonylation.

This route benefits from:

- Use of inexpensive and readily available starting materials (p-toluenesulfonic acid, nitric acid, sulfuric acid, bromine).

- Avoidance of expensive reagents like n-butyllithium.

- High yields at each step (up to 90-97%).

- Operational safety and suitability for industrial scale-up.

Summary of key steps and yields:

| Step | Reaction Description | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of p-toluenesulfonic acid | 65% HNO3, 98% H2SO4 | 3-Nitro-4-methyl benzenesulfonic acid | - | Molar ratio 1:5.5-6.5:1.1-1.3 |

| 2 | Bromination | Bromine, glacial acetic acid | 3-Nitro-4-methyl-5-bromo-benzenesulfonic acid | 85 | Heated 12 h at 70°C |

| 3 | Conversion to nitro-bromotoluene | Sodium acetate, sulfuric acid, water | 2-Nitro-6-bromotoluene | 88.7 | 100°C, 24 h |

| 4 | Trichloromethylation | Tetrachloromethane, THF, nitrogen | 2-Nitro-6-trichloromethyltoluene | 94.1 | Low temperature control |

| 5 | Fluorination (nucleophilic substitution) | Potassium fluoride, DMF, 80-85°C, 20 h | 2-Nitro-6-trifluoromethyltoluene | 90-97 | Avoids high pressure fluorination |

| 6 | Catalytic hydrogenation | 5% Pd/C, methanol, 35°C, 3 h | 2-Methyl-3-trifluoromethylaniline | 95 | Reduction of nitro to amine |

This sequence can be adapted to install trifluoromethoxy groups by suitable modification of fluorination steps and subsequent sulfonamide formation.

Sulfonamide Formation via Sulfonylation of Amines

In the synthesis of heteroaromatic benzenesulfonamide derivatives, sulfonamide formation is commonly achieved by sulfonylation of amines with substituted benzenesulfonyl chlorides.

A representative procedure from a 2018 study involves:

- Preparation of substituted benzenesulfonyl chlorides.

- Reaction with amines (often prepared via reduction of formyl or nitro precursors).

- Use of solvents like dichloromethane.

- Yields vary from 20% to 60% depending on substituents and reaction conditions.

This method is flexible and allows diversification of sulfonamide derivatives but may require optimization for trifluoromethoxy-substituted analogs.

Comparative Table of Preparation Methods

| Method | Key Intermediate(s) | Starting Materials | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Meerwein reaction + sulfonyl chloride route | 2-Trifluoromethoxy-benzenesulfonyl chloride | 2-Trifluoromethoxyaniline | ~85 | High purity, well-established | Expensive starting material, complex industrial steps |

| Stepwise nitration, bromination, fluorination, reduction | Nitro-bromo-toluene derivatives, trifluoromethyl intermediates | p-Toluenesulfonic acid, bromine, nitric acid, KHF | 85-97 per step | Cost-effective, scalable, safer reagents | Multi-step, longer synthesis time |

| Sulfonylation of amines | Substituted benzenesulfonyl chlorides | Various amines and sulfonyl chlorides | 20-60 | Flexible, allows structural diversity | Moderate yields, may need optimization |

Research Findings and Notes

- The Meerwein reaction-based route remains a classical industrial method but is limited by precursor availability and cost.

- The stepwise aromatic substitution and fluorination route offers improved cost efficiency and safety, suitable for industrial scale.

- Catalytic hydrogenation with palladium on charcoal is a reliable method for reduction of nitro groups to amines in these syntheses.

- Nucleophilic substitution using potassium fluoride in DMF avoids hazardous high-pressure fluorination, improving operational safety.

- Sulfonamide formation via sulfonylation is a versatile final step but may require reaction condition optimization for trifluoromethoxy derivatives.

- Melting point data (186 °C) and yields (~85%) reported for 2-trifluoromethoxy-benzenesulfonamide confirm product purity and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The sulfonamide group can form hydrogen bonds with biological molecules, influencing its activity and interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

2-(Trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3)

- However, the altered substituent position may disrupt electronic interactions critical for target engagement .

- Synthetic Context : Synthesized via similar sulfonation protocols, as seen in (CDCl₃ solvent, thionyl chloride activation) .

N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

- Structural Difference : Contains a trifluoromethyl (-CF₃) group at C3 instead of -OCF₃ and an additional -OCF₃ group at C4.

- Impact : The -CF₃ group is more lipophilic than -OCF₃, which may enhance membrane permeability but reduce solubility. The dual electron-withdrawing groups (-CF₃ and -OCF₃) could lead to over-stabilization of the sulfonamide’s negative charge, reducing reactivity .

4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

- Structural Difference : Incorporates a chloro substituent at C3 and a benzyloxy linker.

- However, the bulky benzyloxy moiety may reduce bioavailability due to increased molecular weight (MW = 585.0 g/mol) .

Physicochemical Properties

Biologische Aktivität

2-Methyl-3-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound characterized by its unique trifluoromethoxy and methyl substituents on the benzene ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of various enzymes and pathways relevant to therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₆F₃NO₂S

- Molecular Weight : Approximately 263.23 g/mol

- Functional Groups :

- Sulfonamide (-SO₂NH₂)

- Trifluoromethoxy (-CF₃O)

The presence of the trifluoromethoxy group is particularly significant as it can enhance the compound's lipophilicity and metabolic stability, potentially improving its pharmacological profile.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. They primarily function by inhibiting dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria. This inhibition leads to a disruption in nucleic acid synthesis, effectively limiting bacterial growth.

Histone Deacetylase Inhibition

Recent studies have indicated that this compound may also act as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression by altering the acetylation status of histones. Inhibition of HDACs can lead to:

- Cell Cycle Arrest : Preventing cancer cell proliferation.

- Apoptosis : Inducing programmed cell death in cancer cells.

This dual action suggests potential applications in cancer therapy and other diseases influenced by epigenetic modifications.

Interaction with Biological Targets

Research has shown that this compound interacts with various molecular targets, influencing key biochemical pathways. The compound's binding affinity to specific enzymes is an area of active investigation, which could provide insights into its mechanism of action and therapeutic potential.

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth, comparable to established sulfonamide antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

Study 2: HDAC Inhibition and Cancer Cell Lines

In vitro studies demonstrated that the compound effectively inhibited HDAC activity in several cancer cell lines, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 10 |

| A549 | 15 |

These findings highlight its potential as a therapeutic agent in oncology.

Q & A

Basic: What are the common synthetic routes for 2-Methyl-3-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sulfonylation of a methyl-substituted aromatic amine with a trifluoromethoxy-containing benzenesulfonyl chloride. Key steps include:

- Sulfonamide Core Formation : Reacting 3-(trifluoromethoxy)benzenesulfonyl chloride with a methyl-substituted aniline derivative under basic conditions (e.g., using triethylamine or pyridine as a base) in anhydrous dichloromethane or THF .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

- Optimization Strategies :

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .

- Catalyst Use : Lewis acids like AlCl₃ can enhance electrophilic substitution in precursor synthesis .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Contradictions in bioactivity data often arise from structural variations or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., methyl vs. trifluoromethoxy positions) to isolate electronic or steric effects .

- In Vitro Assays : Standardized enzyme inhibition assays (e.g., fluorescence-based dihydropteroate synthase tests) under controlled pH and temperature .

- Crystallographic Analysis : Resolving binding modes using SHELX-refined X-ray structures to correlate activity with molecular interactions .

Basic: What spectroscopic techniques are employed to characterize this compound, and what key spectral features should be analyzed?

- ¹H/¹³C NMR :

- IR Spectroscopy :

- LCMS : Molecular ion peak [M+H]⁺ at m/z corresponding to C₈H₉F₃NO₃S (calc. 256.03) .

Advanced: What role does the trifluoromethoxy group play in the compound's reactivity and interaction with biological targets?

The -OCF₃ group:

- Electron-Withdrawing Effects : Stabilizes negative charges in intermediates during nucleophilic substitution .

- Lipophilicity Enhancement : Increases logP by ~1.5 units, improving membrane permeability .

- Target Binding : Forms halogen bonds with enzyme active sites (e.g., carbonic anhydrase II), validated via molecular docking and isothermal titration calorimetry (ITC) .

Basic: What are the typical purification and isolation techniques for this compound post-synthesis?

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted sulfonyl chlorides .

- Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray analysis .

- Vacuum Distillation : Isolates volatile byproducts at reduced pressure .

Advanced: How can computational methods aid in predicting the binding modes of this compound to enzyme targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like cyclooxygenase-2 (COX-2) .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic attack sites .

- Molecular Dynamics (MD) Simulations : Trajectory analysis (e.g., RMSD plots) assesses binding stability over 100-ns simulations .

Basic: What are the stability considerations for storing this compound, and how should it be handled to prevent degradation?

- Storage : In amber vials under argon at –20°C to prevent hydrolysis of the sulfonamide group .

- Handling : Use gloveboxes with <5% humidity to avoid deliquescence .

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water eluent) detects degradation products .

Advanced: What strategies can be employed to modify the sulfonamide moiety to enhance the compound's pharmacokinetic properties?

- Prodrug Design : Esterification of the sulfonamide -NH₂ group improves oral bioavailability .

- Bioisosteric Replacement : Replacing -SO₂NH₂ with tetrazole or thiadiazole maintains target affinity while reducing renal clearance .

- PEGylation : Conjugating polyethylene glycol (PEG) chains extends plasma half-life by reducing hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.